molecular formula C19H23N3O4S B4587599 4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide

4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide

Cat. No.: B4587599
M. Wt: 389.5 g/mol
InChI Key: LTDYNPWCVRUIRU-UHFFFAOYSA-N
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Description

4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.14092740 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide, along with similar sulfonamide compounds, has been studied for its inhibitory effects on carbonic anhydrase isoenzymes. These studies revealed that certain aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition of carbonic anhydrase (CA) isoenzymes, particularly hCA I, hCA II, hCA IV, and hCA XII. Such inhibitors are crucial in exploring therapeutic avenues for conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Prodrug Development

The compound's structure has been utilized in the development of prodrugs, where various N-acyl derivatives of model sulfonamides were synthesized to evaluate their potential as prodrug forms. This research highlights the chemical versatility and potential therapeutic applications of sulfonamide groups in drug development, focusing on enhancing the bioavailability and efficacy of drugs through prodrug strategies (Larsen, Bundgaard, & Lee, 1988).

Allosteric CCR4 Antagonism

Investigations into indazole arylsulfonamides, which share structural similarities with this compound, have led to the identification of potent human CCR4 antagonists. These compounds have shown significant promise in modulating CCR4 activity, an essential receptor in immune response and inflammation pathways. The research into these antagonists provides a foundation for developing new treatments for diseases involving CCR4-mediated pathways (Procopiou et al., 2013).

Properties

IUPAC Name

4-(methanesulfonamido)-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-27(24,25)21-17-6-4-16(5-7-17)19(23)20-14-15-2-8-18(9-3-15)22-10-12-26-13-11-22/h2-9,21H,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDYNPWCVRUIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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